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molecular formula C11H15FO3 B8470434 1-(2,2-Dimethoxyethoxy)-4-fluoro-3-methylbenzene

1-(2,2-Dimethoxyethoxy)-4-fluoro-3-methylbenzene

Cat. No. B8470434
M. Wt: 214.23 g/mol
InChI Key: BJJHWIASYZTMDZ-UHFFFAOYSA-N
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Patent
US05981572

Procedure details

A mixture of 5-fluoro-4-methylbenzofuran and 5-fluoro-6-methylbenzofuran (14.95 g), N-bromosuccinimide (16.57 g), benzoyl peroxide (0.32 g) and carbon tetrachloride (375 ml) was heated under reflux under the illumination of an 80 W flood lamp for 20 h. The mixture was cooled, and filtered and the filtrate evaporated to dryness to give the crude product as an oil (24.0 g). This material was combined with a similar crude product (6.94 g) from an identical reaction run on a smaller scale and purified by chromatography on silica (900 g) using an ether hexane mixture (1:30) as eluant to give the title compound (13.5 g) as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.95 g
Type
reactant
Reaction Step One
Quantity
16.57 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
catalyst
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
6.94 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH:8]=[CH:7][C:6]=2[C:10]=1[CH3:11].FC1C(C)=C[C:16]2[O:20]C=CC=2C=1.BrN1[C:28](=[O:29])CCC1=O>C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(Cl)(Cl)(Cl)Cl>[CH3:28][O:29][CH:7]([O:20][CH3:16])[CH2:8][O:9][C:5]1[CH:4]=[CH:3][C:2]([F:1])=[C:10]([CH3:11])[CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC2=C(C=CO2)C1C
Name
Quantity
14.95 g
Type
reactant
Smiles
FC=1C(=CC2=C(C=CO2)C1)C
Name
Quantity
16.57 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.32 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
375 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
crude product
Quantity
6.94 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux under the illumination of an 80 W flood lamp for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give the crude product as an oil (24.0 g)
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica (900 g)

Outcomes

Product
Name
Type
product
Smiles
COC(COC1=CC(=C(C=C1)F)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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